- 3-Carboxamide oxindoles as 1,3-C,N-bisnucleophiles for the highly diastereoselective synthesis of CF3-containing spiro-δ-lactam oxindoles featuring acyl at the ortho-position of spiro carbon atom, Tetrahedron Letters, 2021, 83,
Cas no 897957-06-1 (6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one)
897957-06-1 structure
Product Name:6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
CAS-Nr.:897957-06-1
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD25542196
CID:2145471
PubChem ID:58006048
Update Time:2024-10-26
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-bromo-1-methyl-1,3-dihydro-indol-2-one
- 6-Bromo-1-methylindolin-2-one
- 6-Bromo-1-methyl-2,3-dihydro-1H-indol-2-one
- UUQLZGHQLZAFHD-UHFFFAOYSA-N
- SB15909
- FCH2346450
- AK342086
- AX8302042
- 6-BROMO-1-METHYL-3H-INDOL-2-ONE
- 2H-Indol-2-one, 6-bromo-1,3-dihydro-1-methyl-
- 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one (ACI)
- CS-0054458
- 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one
- DB-317976
- MFCD25542196
- 6-bromo-1-methyl-1,3-dihydro-2H-indol-2-one
- 897957-06-1
- SY119942
- SCHEMBL290257
- DTXSID701263125
- XKB95706
- AKOS023598911
- DS-12332
- 6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
-
- MDL: MFCD25542196
- Inchi: 1S/C9H8BrNO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3
- InChI-Schlüssel: UUQLZGHQLZAFHD-UHFFFAOYSA-N
- Lächelt: O=C1CC2C(=CC(=CC=2)Br)N1C
Berechnete Eigenschaften
- Genaue Masse: 224.97893g/mol
- Monoisotopenmasse: 224.97893g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 207
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 20.3
- XLogP3: 1.6
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS094-250mg |
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one |
897957-06-1 | 95% | 250mg |
648CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS094-5g |
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one |
897957-06-1 | 95% | 5g |
6182CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS094-50mg |
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one |
897957-06-1 | 95% | 50mg |
139.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS094-1g |
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one |
897957-06-1 | 95% | 1g |
1530.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS094-200mg |
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one |
897957-06-1 | 95% | 200mg |
427.0CNY | 2021-07-10 | |
| Chemenu | CM246116-250mg |
6-Bromo-1-methylindolin-2-one |
897957-06-1 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM246116-1g |
6-Bromo-1-methylindolin-2-one |
897957-06-1 | 95% | 1g |
$146 | 2024-07-21 | |
| Chemenu | CM246116-5g |
6-Bromo-1-methylindolin-2-one |
897957-06-1 | 95% | 5g |
$535 | 2024-07-21 | |
| abcr | AB448472-250 mg |
6-Bromo-1-methylindolin-2-one; . |
897957-06-1 | 250MG |
€166.80 | 2023-07-18 | ||
| abcr | AB448472-1 g |
6-Bromo-1-methylindolin-2-one; . |
897957-06-1 | 1g |
€290.50 | 2023-07-18 |
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) ; rt → 130 °C; 3 h, 130 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) ; 4 h, reflux
Referenz
- Visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters: an alternative approach to 3-hydroxy-2-oxindoles, Heterocyclic Communications, 2020, 26(1), 168-175
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 24 h, 90 °C
Referenz
- Substrates as Electron-Donor Precursors: Synthesis of Naphtho-Fused Oxindoles via Benzannulation of 2-Halobenzaldehydes and Indolin-2-ones, Organic Letters, 2016, 18(20), 5232-5235
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) ; reflux
Referenz
- Organocatalytic Asymmetric Conjugate Addition of 2-Oxindole-3-Carboxylate Esters to 2-Phthalimido Acrylates: Efficient Synthesis of Cγ-tetrasubstituted α-Amino Acid Derivatives, Asian Journal of Organic Chemistry, 2014, 3(4), 530-535
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) ; 1.5 - 2 h, 130 °C; 130 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referenz
- N-Heterocyclic carbene catalyzed desymmetrization of diols: access to enantioenriched oxindoles having a C3-quaternary stereocenter, Chemical Communications (Cambridge, 2023, 59(38), 5771-5774
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 4 h, reflux
Referenz
- Ligand-Controlled Palladium-Catalyzed Asymmetric [4+3] and [2+3] Annulation Reactions of Spirovinylcyclopropyl Oxindoles with o-Quinone Methides, Organic Letters, 2022, 24(16), 3097-3101
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) ; 1 h, reflux
Referenz
- Cinchona-alkaloid-catalyzed enantioselective hydroxymethylation of 3-fluorooxindoles with paraformaldehyde, Journal of Fluorine Chemistry, 2018, 215, 44-51
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) ; 3 h, 130 °C
Referenz
- Autoxidation/Aldol Tandem Reaction of 2-Oxindoles with Ketones: A Green Approach for the Synthesis of 3-Hydroxy-2-Oxindoles, Chemistry - A European Journal, 2016, 22(8), 2595-2598
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Raw materials
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Preparation Products
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Verwandte Literatur
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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